molecular formula C11H17ClN2O B2941113 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol CAS No. 1874027-23-2

2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol

Cat. No.: B2941113
CAS No.: 1874027-23-2
M. Wt: 228.72
InChI Key: RWEOLEBVDULIPD-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol is a tertiary ethanolamine derivative characterized by a 3-chlorobenzyl group attached to a branched aminoethanol backbone. Its structure combines polar hydroxyl and amine groups with a lipophilic 3-chlorophenyl moiety, enabling interactions with diverse biological targets.

Properties

IUPAC Name

2-[2-aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O/c12-11-3-1-2-10(8-11)9-14(5-4-13)6-7-15/h1-3,8,15H,4-7,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEOLEBVDULIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN(CCN)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874027-23-2
Record name 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol involves its interaction with specific molecular targets. The aminoethyl and chlorophenylmethyl groups allow the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the ethanolamine core with variations in substituents, influencing their physicochemical and biological properties:

a) 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride (CAS: 1158237-96-7)
  • Structure: Simplifies the target compound by removing the 2-aminoethyl branch, retaining only the 3-chlorobenzyl group.
  • The hydrochloride salt improves stability and bioavailability .
b) 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol (CAS: 1311315-03-3)
  • Structure : Introduces a dimethoxy-substituted chlorophenyl group and a secondary amine-linked hydroxyethyl chain.
  • Key Differences : The electron-donating methoxy groups increase lipophilicity and may enhance membrane permeability compared to the unsubstituted 3-chlorophenyl group in the target compound .
c) 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol (CAS: 1266695-99-1)
  • Structure: Replaces the tertiary amine with a secondary amine and adds a branched 2-methylpropanol group.
  • Key Differences : The branched chain may reduce metabolic degradation, extending half-life in biological systems .
b) Compound 93 ()
  • Synthesis: N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
  • Yield : 53%, achieved via copper-catalyzed coupling. The triazolopyrimidine ring enhances π-π stacking with biological targets, a feature absent in the target compound .
c) 2-(2-Azidoethoxy)ethan-1-ol ()
  • Synthesis: Substitution of chloroethoxyethanol with sodium azide.
  • Yield : 60%, highlighting the efficiency of azide incorporation for click chemistry applications .

Biological Activity

The compound 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol, with CAS number 1874027-23-2, is a synthetic amine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 2-((2-aminoethyl)(3-chlorobenzyl)amino)ethan-1-ol
  • Molecular Formula : C₁₁H₁₆ClN₂O
  • Molecular Weight : 229.70 g/mol

This compound exhibits characteristics typical of amines, including basicity and the potential to form hydrogen bonds due to the presence of hydroxyl (-OH) groups.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound possess antimicrobial activity. For instance, derivatives with similar structural features have shown selective activity against various pathogens, including Chlamydia trachomatis and other Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae8 μg/mL

These findings suggest that modifications in the chemical structure can significantly influence biological activity, making it a promising scaffold for further drug development.

Cytotoxicity and Safety Profile

The safety profile of this compound is critical for its potential therapeutic applications. Toxicity assessments indicate that this compound can cause severe skin burns and eye damage upon contact, classified under GHS hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns) .

In vitro studies assessing cytotoxicity have shown variable results depending on the concentration used. For example, at concentrations exceeding 50 μM, significant cytotoxic effects were observed in human cell lines, emphasizing the need for careful dosage management in therapeutic contexts .

The proposed mechanism of action for compounds related to this compound involves:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in bacterial cells by targeting ribosomal function.
  • Cell Membrane Disruption : The presence of hydrophobic regions in the molecular structure may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.
  • Interference with Metabolic Pathways : By mimicking natural substrates or cofactors, these compounds can inhibit key enzymatic reactions essential for microbial survival .

Case Studies

Several case studies highlight the efficacy and safety of related compounds:

  • Study on Antichlamydial Activity : A study demonstrated that certain derivatives exhibited potent antichlamydial activity by reducing inclusion size and number in infected HEp-2 cells without significant cytotoxic effects .

    Immunofluorescence Assay Results
  • Evaluation of Toxicity : Another investigation assessed the mutagenicity of similar compounds using Drosophila melanogaster, revealing no significant mutagenic effects at lower concentrations but notable toxicity at higher doses .

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